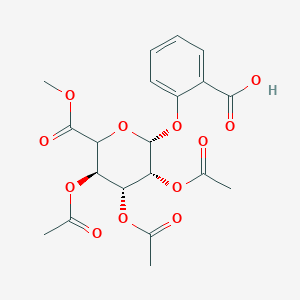

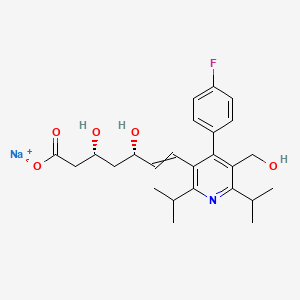

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside is a chemical compound primarily used in the field of glycosylation research. Its unique structure makes it a valuable tool for understanding and modulating carbohydrate-protein interactions . This compound is often utilized in biochemical assays and studies related to carbohydrate chemistry and glycosylation processes.

Applications De Recherche Scientifique

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside is widely used in scientific research, particularly in the following areas:

Chemistry: It is used to study carbohydrate chemistry and glycosylation processes.

Biology: The compound helps in understanding carbohydrate-protein interactions and the role of glycosylation in biological systems.

Medicine: Research involving this compound contributes to the development of drugs targeting diseases related to glycosylation.

Mécanisme D'action

Target of Action

The primary target of 4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-α-D-mannopyranoside is believed to be related to glycosylation processes . Glycosylation is a critical function in cellular mechanisms as it influences protein folding, stability, and interactions .

Mode of Action

The compound’s unique structure makes it a valuable tool in understanding and modulating carbohydrate-protein interactions . It is used in the development of drugs targeted towards the research of diseases related to glycosylation .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its influence on glycosylation processes and carbohydrate-protein interactions . By modulating these interactions, the compound could potentially affect a variety of cellular functions and disease states.

Orientations Futures

Given its role in the development of drugs targeted towards diseases related to glycosylation, this compound could have significant potential in future research . Its unique structure could provide valuable insights into carbohydrate-protein interactions, potentially leading to the development of new therapeutic strategies .

Méthodes De Préparation

The synthesis of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside involves several steps, typically starting with the protection of the hydroxyl groups on the mannopyranoside ring The benzylidene group is introduced to protect the 4,6-hydroxyl groups, followed by the benzoylation of the 2-hydroxyl groupThe reaction conditions often require the use of solvents like chloroform and dichloromethane, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Analyse Des Réactions Chimiques

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used

Comparaison Avec Des Composés Similaires

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside can be compared with other similar compounds such as:

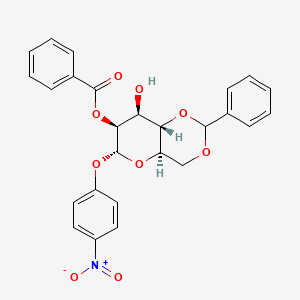

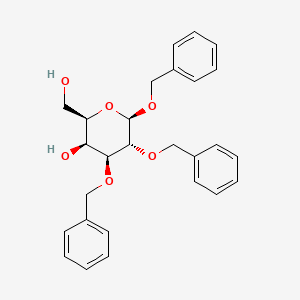

- 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside

- 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside These compounds share similar structural features but differ in the sugar moiety, which can affect their reactivity and interactions with enzymes and proteins. The uniqueness of this compound lies in its specific mannopyranoside structure, making it particularly useful for studying mannose-specific glycosylation processes .

Propriétés

IUPAC Name |

[(4aR,6R,7S,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO9/c28-21-22-20(15-32-25(36-22)17-9-5-2-6-10-17)34-26(33-19-13-11-18(12-14-19)27(30)31)23(21)35-24(29)16-7-3-1-4-8-16/h1-14,20-23,25-26,28H,15H2/t20-,21+,22-,23+,25?,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTMIDIVOUQVNN-JHHLDJLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)

![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)

![Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate](/img/structure/B1140136.png)